Dimethylamino-Parthenolid

Übersicht

Beschreibung

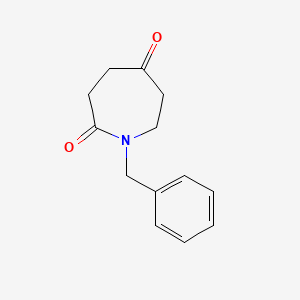

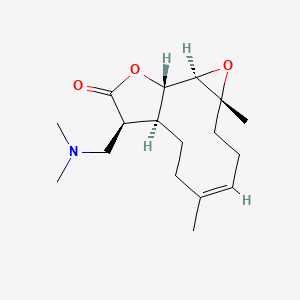

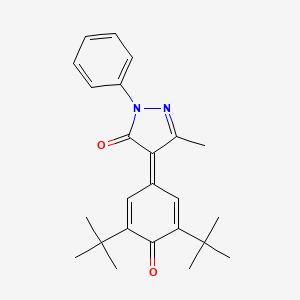

Dimethylamino Parthenolide is a derivative of Parthenolide, a sesquiterpene lactone originally isolated from the Feverfew plant (Tanacetum parthenium). This compound has garnered significant attention due to its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-leukemia effects .

Wissenschaftliche Forschungsanwendungen

Dimethylamino-Parthenolid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und bei chemischen Reaktionen verwendet.

Biologie: Wird für seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Wird für seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krebs, Leukämie und entzündlichen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus, darunter:

Hemmung des Nuclear Factor Kappa-B (NF-κB): Dieser Weg spielt eine entscheidende Rolle bei der Regulierung der Immunantwort und Entzündung.

Aktivierung von p53: Dieses Tumorsuppressorprotein reguliert den Zellzyklus und die Apoptose.

Störung des Redoxgleichgewichts: Dies führt zu oxidativem Stress und Zelltod in Krebszellen

Wirkmechanismus

Target of Action

Dimethylamino Parthenolide (DMAPT) is an analogue of Parthenolide (PTL), a sesquiterpene lactone derived from Feverfew (Tanacetum parthenium) buds . The primary targets of DMAPT are cancer stem cells (CSCs) , including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also targets the nuclear factor kappa-B (NF-κB) , a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

DMAPT inhibits NF-κB, activates p53, and disrupts the redox balance in LSCs . This interaction with its targets leads to the induction of apoptosis in cancer stem cells . DMAPT also exhibits significant inhibitory activity against blood lineage cancers (HL-60 and CCRF-CEM) .

Biochemical Pathways

The NF-κB signaling pathway, which is constitutively activated and central to the pathogenesis of multiple myeloma (MM), is inhibited by DMAPT . This inhibition disrupts the redox balance in LSCs , leading to apoptosis and reduction in the population of cancer stem-like cells .

Pharmacokinetics

DMAPT is orally active and has been confirmed to possess a narrow therapeutic window with poor bioavailability . Its water-soluble nature improves its bioavailability, making it appealing for clinical development .

Result of Action

The result of DMAPT’s action is the induction of apoptosis in cancer stem cells, including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also disrupts the redox balance in LSCs , leading to a pronounced inhibitory effect on certain cancer cells .

Action Environment

The action of DMAPT can be influenced by environmental factors such as the pH of the environment, as its instability and poor solubility in acidic and alkaline conditions limit its clinical application . Structural modifications targeting certain bonds in the compound have been explored to improve its pharmacokinetic properties and enhance its biological activity .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Dimethylamino Parthenolide plays a crucial role in biochemical reactions, primarily as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . Additionally, Dimethylamino Parthenolide interacts with histone deacetylases (HDACs), leading to changes in gene expression . These interactions highlight the compound’s potential in modulating inflammatory and cancer-related pathways.

Cellular Effects

Dimethylamino Parthenolide exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation. For example, it has been shown to reduce the viability of CCRF-CEM cells with an IC50 value of 1.9 μM . The compound also influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, Dimethylamino Parthenolide impacts cellular metabolism by disrupting the redox balance within cells .

Molecular Mechanism

The molecular mechanism of Dimethylamino Parthenolide involves several key processes. It generates reactive oxygen species (ROS) and induces autophagy in cancer cells . The compound activates NADPH oxidase, leading to the production of superoxide anions, which in turn deplete thiol groups and glutathione . This oxidative stress activates c-Jun N-terminal kinase (JNK) and downregulates NF-κB . Additionally, Dimethylamino Parthenolide inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . These molecular interactions contribute to the compound’s anticancer and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethylamino Parthenolide change over time. The compound demonstrates stability and sustained activity in various in vitro and in vivo studies. For instance, in a study involving multiple myeloma, Dimethylamino Parthenolide showed consistent cytotoxicity over a period of several weeks . Additionally, the compound’s long-term effects on cellular function include the inhibition of tumor growth and metastasis . These findings suggest that Dimethylamino Parthenolide maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Dimethylamino Parthenolide vary with different dosages in animal models. In a study involving a mouse model of pancreatic cancer, the combination of Dimethylamino Parthenolide and gemcitabine significantly increased median survival and decreased tumor size . The compound was administered at a dosage of 40 mg/kg/day, and higher doses were associated with enhanced therapeutic effects . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

Dimethylamino Parthenolide is involved in several metabolic pathways, including those related to the NF-κB signaling pathway. The compound interacts with enzymes such as NADPH oxidase, leading to the production of ROS . Additionally, it affects metabolic flux by disrupting the redox balance within cells . These interactions highlight the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

Dimethylamino Parthenolide is transported and distributed within cells and tissues through various mechanisms. The compound’s improved solubility and bioavailability facilitate its distribution in vivo . It interacts with transporters and binding proteins that aid in its cellular uptake and localization . For example, Dimethylamino Parthenolide has been shown to accumulate in tumor tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Dimethylamino Parthenolide plays a crucial role in its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . Additionally, Dimethylamino Parthenolide’s ability to generate ROS and induce autophagy is linked to its localization within cellular compartments . These findings underscore the importance of subcellular targeting in the compound’s mechanism of action.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dimethylamino-Parthenolid wird durch strukturelle Modifikation von Parthenolid synthetisiertDiese Modifikation verbessert die Löslichkeit und Bioverfügbarkeit der Verbindung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktion zu erleichtern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dimethylamino-Parthenolid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung substituierter Produkte führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Dimethylamino-Parthenolid ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es eine verbesserte Löslichkeit und Bioverfügbarkeit aufweist. Ähnliche Verbindungen umfassen:

Parthenolid: Die Stammverbindung mit ähnlichen pharmakologischen Eigenschaften, aber geringerer Löslichkeit und Bioverfügbarkeit.

Melampomagnolid B: Ein weiteres Sesquiterpenlacton mit antileukämischen Eigenschaften

This compound zeichnet sich durch seine verbesserten pharmakokinetischen Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNSFDHVIBGEJZ-CMRIBGNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870677-05-7 | |

| Record name | Dimethylaminoparthenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYLAMINOPARTHENOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)